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Compound of Interest

Compound Name: 1-Octanol-d17

Cat. No.: B043003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 1-Octanol-d17, a

deuterated analog of 1-octanol. The inclusion of deuterium isotopes in molecules is a critical

tool in drug discovery and development, aiding in the investigation of metabolic pathways,

reaction mechanisms, and as internal standards for quantitative analysis. This document

outlines a robust two-step synthetic pathway, including detailed experimental protocols,

quantitative data, and visual representations of the process.

Synthetic Pathway Overview
The synthesis of 1-Octanol-d17 is most effectively achieved through a two-step process

commencing with the commercially available isotopically labeled starting material, Octanoic-

d15-acid. The carboxylic acid is first converted to its methyl ester to facilitate a more controlled

and efficient reduction. Subsequently, the deuterated methyl octanoate is reduced using a

powerful deuterating agent to yield the final product, 1-Octanol-d17.
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Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of

1-Octanol-d17.

Step 1: Esterification of Octanoic-d15-acid
This procedure describes the conversion of Octanoic-d15-acid to Methyl octanoate-d15 via

Fischer esterification.

Materials:

Octanoic-d15-acid (≥98 atom % D)

Methanol (anhydrous)

Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Dry toluene

Procedure:

To a solution of Octanoic-d15-acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add

concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6

hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the mixture is cooled to room temperature, and the excess methanol is

removed under reduced pressure.

The residue is dissolved in diethyl ether and washed sequentially with water, saturated

sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated under reduced pressure to yield crude Methyl octanoate-d15.

Purification is achieved by fractional distillation under reduced pressure.

Step 2: Reduction of Methyl octanoate-d15 to 1-Octanol-
d17
This protocol details the reduction of the deuterated ester to the final product using Lithium

Aluminum Deuteride.

Materials:

Methyl octanoate-d15

Lithium Aluminum Deuteride (LiAlD4)
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Anhydrous tetrahydrofuran (THF)

Deuterium oxide (D2O)

1 M Hydrochloric acid (HCl) in D2O

Diethyl ether

Procedure:

A solution of Methyl octanoate-d15 (1.0 eq) in anhydrous THF (15 mL/g of ester) is added

dropwise to a stirred suspension of Lithium Aluminum Deuteride (1.5 eq) in anhydrous THF

at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 2-4 hours. Reaction completion is monitored by TLC or GC-MS.

The reaction is carefully quenched by the slow, sequential dropwise addition of D2O (x mL),

followed by 15% (w/v) sodium hydroxide in D2O (x mL), and finally D2O (3x mL), where x is

the mass of LiAlD4 in grams. This procedure is crucial for the deuteration of the hydroxyl

group.

The resulting granular precipitate is filtered off and washed with diethyl ether.

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered,

and the solvent is removed under reduced pressure.

The crude 1-Octanol-d17 is purified by distillation under reduced pressure to afford the final

product.

Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final

product.
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Compound Formula
Molecular

Weight ( g/mol )

Isotopic Purity

(atom % D)
Physical State

Octanoic-d15-

acid
C8HD15O2 159.30 ≥98 Liquid

Methyl

octanoate-d15
C9H3D15O2 173.33 ≥98 Liquid

1-Octanol-d17 C8HD17O 147.33 ≥98 Colorless Liquid

Table 1: Physical and Isotopic Properties of Key Compounds

Reaction Step Starting Material Product Typical Yield (%)

Esterification Octanoic-d15-acid Methyl octanoate-d15 85-95

Reduction Methyl octanoate-d15 1-Octanol-d17 80-90

Table 2: Typical Reaction Yields

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
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Step 1: Esterification

Step 2: Reduction

Reactants Mixing
(Octanoic-d15-acid, MeOH, H2SO4)

Reflux
(4-6 hours)

Workup
(Extraction & Washing)

Purification
(Fractional Distillation)

Reactant Addition
(Methyl octanoate-d15 to LiAlD4/THF)

Methyl octanoate-d15

Reaction
(Room Temperature, 2-4 hours)

Quenching with D2O

Workup & Purification
(Filtration & Distillation)

I

Final Product: 1-Octanol-d17
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Characterization Data (Representative)
The following are representative spectroscopic data for 1-Octanol. The corresponding spectra

for 1-Octanol-d17 would show characteristic changes due to the presence of deuterium.

¹H NMR (of unlabeled 1-Octanol): The spectrum would show a triplet at ~3.6 ppm

corresponding to the -CH₂OH protons, a multiplet at ~1.5 ppm for the β-methylene protons, a

broad singlet for the -OH proton, and a complex multiplet around 1.3 ppm for the remaining

methylene protons, and a triplet at ~0.9 ppm for the terminal methyl group. In the ¹H NMR of

1-Octanol-d17, all signals corresponding to the carbon-bound protons would be absent. A

very small residual signal for the -OH proton might be observed depending on the isotopic

purity and the solvent used.

¹³C NMR (of unlabeled 1-Octanol): The spectrum would display eight distinct signals for the

eight carbon atoms. In the ¹³C NMR of 1-Octanol-d17, the signals for the deuterated

carbons would appear as multiplets due to C-D coupling and would be significantly broader

and less intense than in the unlabeled compound.

Mass Spectrometry (of 1-Octanol-d17): The electron ionization (EI) mass spectrum would

show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be significantly

different from unlabeled 1-octanol (M⁺ at m/z 130) and would show characteristic losses of

deuterated fragments.

This technical guide provides a comprehensive framework for the synthesis of 1-Octanol-d17.

Researchers should always adhere to standard laboratory safety procedures and handle all

reagents, especially Lithium Aluminum Deuteride, with appropriate care in a controlled

environment.

To cite this document: BenchChem. [Synthesis of 1-Octanol-d17: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043003#synthesis-of-1-octanol-d17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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